1'-pyrimidin-2-ylspiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide
Description
This compound is a structurally complex spiro-fused heterocyclic molecule featuring a [1,3]dioxepino[5,6-d][1,2]oxazole core linked to a piperidine ring substituted at the 1'-position with a pyrimidin-2-yl group.
Properties
IUPAC Name |
1'-pyrimidin-2-ylspiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c16-19-13(22)12-10-8-23-15(24-9-11(10)25-20-12)2-6-21(7-3-15)14-17-4-1-5-18-14/h1,4-5,10-11H,2-3,6-9,16H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDVBSYIFZCNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC3C(CO2)ON=C3C(=O)NN)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-pyrimidin-2-ylspiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, piperidone, and isoxazole precursors. Common synthetic routes may involve:
Formation of the dihydroisoxazole ring: This could be achieved through cyclization reactions involving hydroxylamine derivatives.
Introduction of the hydrazido group: This step might involve the reaction of hydrazine or its derivatives with the intermediate compounds.
Acetal formation: The final step could involve the protection of hydroxyl groups through acetalization reactions using aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1'-pyrimidin-2-ylspiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The hydrazido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidyl and piperidone moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups could yield corresponding aldehydes or acids, while reduction of the hydrazido group could yield primary amines.
Scientific Research Applications
Medicinal Chemistry: It could be explored as a potential drug candidate due to its multiple functional groups that may interact with biological targets.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1'-pyrimidin-2-ylspiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several classes of heterocycles:
Key Structural Differences :
- Core Heterocycles: The target compound’s dioxepino-oxazole spiro system is distinct from pyrido-pyrimidine or pyrazolo-pyrimidine cores in analogs.
- Substituents : The pyrimidin-2-yl group on the piperidine ring and the carbohydrazide moiety are unique compared to common substituents like pyridinylpiperazine or boronate esters in analogs .
Physicochemical Properties
Comparative molecular properties (hypothesized for the target compound based on analogs):
*Estimated based on structural analogs.
Computational and Experimental Similarity Analysis
Similarity Indexing
- Tanimoto Coefficient: Using molecular fingerprints (e.g., MACCS or Morgan), the target compound may exhibit ~60–70% similarity to pyrido-pyrimidinones (). Such similarity thresholds often correlate with shared bioactivity profiles .
Bioactivity Clustering
Compounds with similar bioactivity profiles often cluster by structure (). For example:
- Pyrido-pyrimidinones () inhibit cell proliferation via kinase modulation.
- Spiro-phosphonates () show antimetabolite activity.
The target compound’s carbohydrazide group may enhance binding to metalloenzymes or epigenetic targets (e.g., HDACs), akin to SAHA-like compounds () .
Biological Activity
1'-Pyrimidin-2-ylspiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. The general synthetic route includes:
- Formation of the Dioxepine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrimidine and Piperidine Moieties : These groups are added through nucleophilic substitutions or coupling reactions.
- Carbohydrazide Formation : The final step involves the reaction of hydrazine derivatives with the synthesized intermediate to yield the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines with promising results.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 20 |
The biological activity of this compound is thought to stem from its ability to interfere with cellular processes such as DNA replication and protein synthesis in microbial and cancer cells. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Disruption of Membrane Integrity : It can affect the integrity of microbial cell membranes leading to cell lysis.
Study on Antimicrobial Effects
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against clinical isolates. Results indicated a broad spectrum of activity and low toxicity to human cells.
Study on Anticancer Effects
In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. The results demonstrated significant cytotoxic effects with minimal side effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
